molecular formula C8H16ClF2N B2560618 (1S)-1-Cyclohexyl-2,2-difluoroethanamine;hydrochloride CAS No. 2445750-53-6

(1S)-1-Cyclohexyl-2,2-difluoroethanamine;hydrochloride

Cat. No.: B2560618
CAS No.: 2445750-53-6
M. Wt: 199.67
InChI Key: JREIXGSIHFTAKL-FJXQXJEOSA-N
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Description

(1S)-1-Cyclohexyl-2,2-difluoroethanamine;hydrochloride is a chemical compound with a unique structure that includes a cyclohexyl group and two fluorine atoms attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Cyclohexyl-2,2-difluoroethanamine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexylamine and a suitable difluoroethane derivative.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques is common to meet the stringent quality standards required for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Cyclohexyl-2,2-difluoroethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the ethanamine backbone.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(1S)-1-Cyclohexyl-2,2-difluoroethanamine;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-1-Cyclohexyl-2,2-difluoroethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-Cyclohexyl-2,2-difluoroethanamine: This compound lacks the hydrochloride group but shares a similar structure.

    Cyclohexylamine: A simpler compound with a cyclohexyl group attached to an amine.

    Difluoroethanamine: Contains the difluoroethane backbone but lacks the cyclohexyl group.

Uniqueness

(1S)-1-Cyclohexyl-2,2-difluoroethanamine;hydrochloride is unique due to the presence of both the cyclohexyl group and the difluoroethane backbone, which confer specific chemical and biological properties. This combination makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1S)-1-cyclohexyl-2,2-difluoroethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N.ClH/c9-8(10)7(11)6-4-2-1-3-5-6;/h6-8H,1-5,11H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREIXGSIHFTAKL-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H](C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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